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Compound of Interest

Compound Name: 1,2-Dichloropentane

Cat. No.: B160153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
dichloropentane, a halogenated alkane of interest in various chemical syntheses. The

following sections detail its mass spectrometry and nuclear magnetic resonance profiles, along

with standardized experimental protocols for data acquisition.

Molecular and Spectroscopic Overview
1,2-Dichloropentane (C₅H₁₀Cl₂) is a chlorinated derivative of pentane. Understanding its

spectroscopic signature is crucial for its identification, characterization, and quantification in

experimental research and development.

Property Value

Molecular Formula C₅H₁₀Cl₂

Molecular Weight 141.04 g/mol

IUPAC Name 1,2-dichloropentane

CAS Number 1674-33-5

Mass Spectrometry Data
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Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of

volatile compounds like 1,2-dichloropentane. The electron ionization (EI) mass spectrum is

characterized by a series of fragment ions.

Table 1: Mass Spectrometry Data for 1,2-Dichloropentane

Mass-to-Charge (m/z) Relative Intensity (%)
Putative Fragment
Assignment

55 99.99 [C₄H₇]⁺

41 49.40 [C₃H₅]⁺

27 35.80 [C₂H₃]⁺

42 31.70 [C₃H₆]⁺

43 31.00 [C₃H₇]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following data are predicted values, as a publicly available experimental

spectrum with full assignment is not readily available. These predictions are based on

established computational models and serve as a reliable guide for spectral interpretation.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of 1,2-dichloropentane shows five distinct signals,

corresponding to the five carbon atoms in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Dichloropentane (Solvent: CDCl₃,

Reference: TMS)
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Carbon Atom Predicted Chemical Shift (ppm)

C1 (CH₂Cl) ~ 50-55

C2 (CHCl) ~ 65-70

C3 (CH₂) ~ 30-35

C4 (CH₂) ~ 20-25

C5 (CH₃) ~ 10-15

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1,2-dichloropentane displays complex multiplets due to

spin-spin coupling between adjacent protons.

Table 3: Predicted ¹H NMR Data for 1,2-Dichloropentane (Solvent: CDCl₃, Reference: TMS)

Proton(s)
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H on C1 ~ 3.6 - 3.8 Multiplet 2H

H on C2 ~ 4.0 - 4.2 Multiplet 1H

H on C3 ~ 1.7 - 1.9 Multiplet 2H

H on C4 ~ 1.4 - 1.6 Multiplet 2H

H on C5 ~ 0.9 - 1.1 Triplet 3H

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of 1,2-dichloropentane using a

GC-MS system.
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Sample Preparation:

Prepare a dilute solution of 1,2-dichloropentane in a volatile organic solvent such as

dichloromethane or hexane. A typical concentration is 1 mg/mL.

Transfer the solution into a clean 2 mL glass GC vial and seal with a septum cap.

Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890B or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a

rate of 10°C/min, and hold for 5 minutes.

Mass Spectrometer: Agilent 5977A or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 20 to 200.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Acquisition and Analysis:

Inject 1 µL of the prepared sample into the GC-MS system.

Acquire the data using the instrument's software.

Process the resulting chromatogram and mass spectra. Identify the peak corresponding to

1,2-dichloropentane and compare its mass spectrum with a reference library (e.g.,

NIST).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra of liquid

samples like 1,2-dichloropentane.

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of 1,2-dichloropentane in 0.6-0.7

mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrumentation and Parameters:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

Probe: 5 mm broadband observe (BBO) probe.

Temperature: 298 K.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Conclusion
This guide provides essential spectroscopic data and standardized protocols for the analysis of

1,2-dichloropentane. The tabulated mass spectrometry and predicted NMR data serve as a

valuable reference for compound identification and characterization. The detailed experimental

workflows are intended to ensure reproducible and high-quality data acquisition for researchers

in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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